3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one
Description
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one (referred to as Compound 4f in ) is a quinazolinone derivative characterized by a 2,4-dichlorophenoxy methyl substituent at position 2 and an amino group at position 2. This scaffold is synthetically versatile, with modifications influencing electronic properties, solubility, and biological activity. Key structural features include:
- Amino group at position 3: Provides hydrogen-bonding capacity, critical for molecular interactions.
- Quinazolin-4-one core: A heterocyclic system known for diverse pharmacological applications .
Properties
IUPAC Name |
3-amino-2-[(2,4-dichlorophenoxy)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-9-5-6-13(11(17)7-9)22-8-14-19-12-4-2-1-3-10(12)15(21)20(14)18/h1-7H,8,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNCNQFAVPAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)COC3=C(C=C(C=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction leads to the formation of an intermediate, which is then treated with phenacylbromides to yield the desired quinazolinone compound . The reaction conditions often include refluxing in dry acetone with anhydrous potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of quinazolinone compounds exhibit significant anticancer properties. The structural features of 3-amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one suggest potential activity against various cancer cell lines. In vitro studies have indicated that modifications to the quinazolinone structure can enhance cytotoxicity against specific cancer types, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that quinazolinone derivatives can inhibit the growth of bacteria and fungi, suggesting their potential use as antimicrobial agents. For instance, compounds with similar structures have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa . This positions this compound as a promising candidate for developing new antibiotics.
Anti-Leishmanial Activity
Recent studies have explored the anti-leishmanial properties of quinazolinone derivatives. Computational modeling and molecular docking studies have shown that these compounds can effectively bind to key proteins involved in the Leishmania lifecycle. The in vitro results support these findings, indicating that such compounds could be developed into treatments for leishmaniasis .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the chemical structure can lead to variations in biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Alters binding affinity to target proteins |
| Variation in amino group position | Influences solubility and bioavailability |
| Changes in halogen substituents | Affects potency against specific pathogens |
These insights are essential for guiding the synthesis of more effective derivatives.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
In Vivo Studies
While most research has focused on in vitro assays, there is a growing interest in evaluating the in vivo efficacy of this compound. Preliminary animal studies are necessary to assess pharmacokinetics and therapeutic outcomes before advancing to clinical trials.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Spectroscopic Properties
The compound’s structural analogs () differ in substituent type and position on the quinazolinone ring or phenoxy group. Key comparisons include:
Table 1: Substituent and Spectroscopic Comparisons
Key Observations :
- Electron-withdrawing effects: The 2,4-dichlorophenoxy group in 4f and 4i increases deshielding in aromatic protons (δ 6.8–7.6) compared to mono-chloro analogs like 4b (δ 7.1–7.4).
- C=O stretching : IR data shows higher C=O frequencies (1680–1690 cm⁻¹) in dichloro-substituted compounds (4f , 4i ) versus 1675 cm⁻¹ in 4b , suggesting stronger polarization due to electron withdrawal.
- Molecular weight: Dichloro substitution increases molecular weight by ~15–50 Da compared to mono-chloro or methoxy analogs.
Research Findings and Limitations
- Structural insights : Spectroscopic data (NMR, IR, EI-MS) confirm regioselective substitution patterns.
- Biological extrapolation: Dichlorophenoxy groups correlate with improved bioactivity in related compounds (), but 4f’s specific activity requires further study.
- Physical properties : Dichloro substitution may enhance thermal stability and reduce solubility in polar solvents, as seen in oxadiazole analogs ().
Biological Activity
The compound 3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one is a derivative of quinazolin-4(3H)-one, which has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molar Mass : 336.17 g/mol
- CAS Number : [Not specified in the sources]
Structure
The structure of this compound features a quinazolinone core with an amino group and a dichlorophenoxy methyl substituent, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7). The results indicated that compounds with similar structures exhibited significant inhibitory activity against several tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. Notably, certain derivatives showed IC values comparable to established anticancer drugs like imatinib and lapatinib .
Table 1: Cytotoxicity of Quinazolinone Derivatives
| Compound | Target Kinase | IC (µM) |
|---|---|---|
| 2i | CDK2 | 0.173 ± 0.012 |
| 3i | HER2 | 0.079 ± 0.015 |
| Control | Imatinib | 0.131 ± 0.015 |
| Control | Lapatinib | 0.078 ± 0.015 |
The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival. Molecular docking studies suggest that these compounds act as ATP non-competitive inhibitors for some kinases (e.g., CDK2) and ATP competitive inhibitors for others (e.g., EGFR) .
Antimicrobial Activity
In addition to anticancer properties, quinazolinone derivatives have shown promising antimicrobial activity. Research indicates that compounds with similar structures exhibit effective antibacterial properties against both gram-positive and gram-negative bacteria . The lipophilicity and other physicochemical properties of these compounds correlate with their biological activities.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | <1 µg/mL |
| Compound B | Escherichia coli | <1 µg/mL |
Study on Cytotoxicity
A study conducted on a series of quinazolinone derivatives demonstrated their cytotoxic effects on MCF-7 cells. The derivatives were noted for their ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Evaluation of ADMET Properties
Another research effort focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds revealed favorable profiles for drug development. The compounds exhibited good solubility and permeability characteristics essential for oral bioavailability .
Q & A
Q. What are the established synthetic routes for 3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one?
The compound is typically synthesized via multi-step reactions involving 2,4-dichlorophenoxy intermediates. For example, a method analogous to triazole derivatives involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by purification via crystallization (water-ethanol mixture) to yield intermediates . Subsequent reactions with substituted aldehydes in ethanol under acidic conditions (glacial acetic acid) can generate the quinazolinone core. Monitoring reaction progress via TLC and optimizing solvent systems (e.g., DMSO for solubility) are critical for reproducibility .
Q. How is structural characterization performed for this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, analogous quinazolinone derivatives are crystallized from methanol or ethanol, and data collection is performed using SHELX or WinGX software suites for structure solution and refinement . Complementary techniques include H/C NMR to verify substituent integration (e.g., aromatic protons at δ 6.96–7.29 ppm in DMSO-d) and FT-IR for functional groups like NH (3200–3400 cm) .
Q. What biological activities are associated with 2,4-dichlorophenoxy-containing heterocycles?
While direct data for this compound is limited, structurally related triazoles and quinazolinones with 2,4-dichlorophenoxy moieties exhibit antimicrobial and antitumor activity. For instance, fused triazoles derived from similar intermediates show activity in enzyme inhibition assays (e.g., acetylcholinesterase) . Bioactivity studies typically involve in vitro cytotoxicity screening (MTT assay) and molecular docking to identify potential targets .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require distillation under reduced pressure to avoid byproducts .
- Catalysis : Acidic conditions (e.g., acetic acid) improve cyclization efficiency during quinazolinone formation .
- Temperature control : Reflux durations (e.g., 18 hours for hydrazide cyclization) must balance completion and decomposition risks .
Yield improvements (e.g., from 65% to >80%) often require iterative process optimization using Design of Experiments (DoE) methodologies.
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
Discrepancies between solution-state NMR and solid-state SCXRD data may arise from conformational flexibility or solvent effects. For example, dynamic NH proton exchange in solution can obscure NMR signals, while X-ray structures reveal static conformations. To resolve this:
Q. What computational strategies are effective for studying structure-activity relationships (SAR)?
- Molecular docking : Screen against targets like kinases or receptors using AutoDock Vina, leveraging the 2,4-dichlorophenoxy group’s hydrophobicity for binding pocket interactions .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the quinazolinone core .
- MD simulations : Assess stability of protein-ligand complexes over nanosecond timescales to prioritize synthetic targets .
Q. How can crystallographic disorder in solvent-containing structures be addressed?
For solvated crystals (e.g., methanol hemisolvate in ):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
